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Compound of Interest

Compound Name: 1-Nitro-3-(trichloromethyl)benzene

CAS No.: 709-58-0

Cat. No.: B1620971 Get Quote

A single molecular formula can represent multiple distinct molecules, known as isomers. These

compounds share the same number and types of atoms but differ in their structural

arrangement. This structural variance leads to different chemical and physical properties,

making precise identification and nomenclature paramount in scientific research and industrial

application.[1][2] For the formula C7H4Cl3NO2, several structural isomers are possible.

However, the isomer with the most established presence in chemical literature and commerce

is 1-nitro-4-(trichloromethyl)benzene. This guide will use this compound as the central case

study for understanding the C7H4Cl3NO2 chemical space.

Deciphering the IUPAC Name: A Systematic
Approach
The International Union of Pure and Applied Chemistry (IUPAC) has established a set of rules

to provide a unique and unambiguous name for every organic compound.[3][4] The name "1-

nitro-4-(trichloromethyl)benzene" is derived by systematically identifying the parent structure

and its substituents.

Step-by-Step Nomenclature Breakdown
The process for naming this molecule follows a logical sequence:

Identify the Parent Hydride: The core structure is a benzene ring (C6H6). This forms the root

of the name: benzene.
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Identify Principal Functional Groups and Substituents: The benzene ring has two groups

attached to it:

A nitro group (-NO2)

A trichloromethyl group (-CCl3)

Assign Locants (Numbering): The positions of the substituents on the benzene ring must be

numbered to give the lowest possible set of numbers. The substituents are listed

alphabetically ('nitro' vs. 'trichloromethyl'). However, for disubstituted benzenes, the

numbering starts at one substituent and proceeds towards the other to give it the lowest

number. In this case, the numbering can be 1 and 4, regardless of which substituent is

assigned position 1.

Assemble the Final Name: The substituents are named as prefixes in alphabetical order.

Nitro group: nitro

Trichloromethyl group: trichloromethyl

The locants are assigned before each prefix. This leads to the final, unambiguous IUPAC

name: 1-nitro-4-(trichloromethyl)benzene.[5]

Visualization of the IUPAC Naming Logic
The following diagram illustrates the decision-making process in assigning the IUPAC name.
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Caption: Logical workflow for deriving the IUPAC name for the primary C7H4Cl3NO2 isomer.

Physicochemical Properties of 1-nitro-4-
(trichloromethyl)benzene
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Understanding the physical and chemical properties of a compound is essential for its

application in synthesis, formulation, and biological studies. The key properties for 1-nitro-4-

(trichloromethyl)benzene (CAS No: 3284-64-8) are summarized below.

Property Value Source

Molecular Weight 240.5 g/mol PubChem[5]

Molecular Formula C7H4Cl3NO2 PubChem[5]

Appearance
White to light yellow crystalline

powder
(General knowledge)

XLogP3 3.3 PubChem[5]

Hydrogen Bond Donor Count 0 PubChem[5]

Hydrogen Bond Acceptor

Count
2 PubChem[5]

Rotatable Bond Count 0 PubChem[5]

XLogP3 is a computed value that indicates the lipophilicity of a compound. A higher value

suggests greater solubility in non-polar solvents.

Synthesis and Reactivity: A Chemist's Perspective
1-nitro-4-(trichloromethyl)benzene is a valuable synthetic intermediate. Its preparation and

subsequent reactions are of significant interest to process and medicinal chemists.

Experimental Protocol: Synthesis from 4-Nitrotoluene
A common and direct route to 1-nitro-4-(trichloromethyl)benzene is the free-radical chlorination

of 4-nitrotoluene. The nitro group is strongly deactivating, which prevents electrophilic

chlorination of the benzene ring and directs the reaction to the methyl group.

Objective: To synthesize 1-nitro-4-(trichloromethyl)benzene via exhaustive chlorination of the

benzylic methyl group of 4-nitrotoluene.

Materials:
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4-Nitrotoluene

Chlorine gas (Cl2)

Carbon tetrachloride (CCl4) or other suitable inert solvent

A free-radical initiator (e.g., AIBN or UV light)

Step-by-Step Methodology:

Reaction Setup: A solution of 4-nitrotoluene in carbon tetrachloride is charged into a reaction

vessel equipped with a gas inlet, a condenser, and a stirrer. The vessel should be suitable for

photochemical reactions if using a UV lamp.

Initiation: The reaction mixture is heated to reflux (approx. 77°C for CCl4). A UV lamp is

turned on to initiate the reaction, or a chemical initiator like AIBN is added.

Chlorination: Chlorine gas is bubbled through the heated solution at a controlled rate. The

reaction is exothermic and should be monitored.

Causality: The UV light or thermal decomposition of AIBN generates chlorine radicals

(Cl•). These radicals abstract a hydrogen atom from the methyl group of 4-nitrotoluene,

forming a benzyl radical. This radical then reacts with Cl2 to form the chlorinated product

and a new chlorine radical, propagating the chain reaction. The process repeats until all

three hydrogens are substituted.

Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer

Chromatography (TLC) to observe the disappearance of the starting material and the

intermediate chlorinated species (4-nitrobenzyl chloride and 4-nitrobenzylidene dichloride).

Work-up: Once the reaction is complete, the chlorine gas supply is stopped, and the mixture

is purged with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl byproduct.

Purification: The solvent is removed under reduced pressure. The resulting crude product

can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to

yield the final product.
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Self-Validation: The identity and purity of the synthesized 1-nitro-4-(trichloromethyl)benzene

should be confirmed using standard analytical techniques such as NMR spectroscopy, mass

spectrometry, and melting point analysis.

Applications in Research and Development
The utility of 1-nitro-4-(trichloromethyl)benzene lies in the reactivity of its two functional groups.

Intermediate for Agrochemicals: The trichloromethyl group can be converted to a

trifluoromethyl group (-CF3) via a halogen exchange reaction (e.g., using SbF3 or HF). The

trifluoromethyl group is a common feature in many modern herbicides and insecticides due

to its high stability and ability to increase lipophilicity and metabolic stability. Polychlorinated

pyridines, which are related structures, are known intermediates for pesticides.[6]

Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine (-NH2),

providing a key building block for a wide range of pharmaceutical compounds. The resulting

4-(trichloromethyl)aniline can be further modified to create complex molecular architectures.

Precursor Chemistry: It serves as a precursor for other valuable reagents. For example, it is

a starting material for synthesizing 4-nitrobenzoic acid.[7]

Conclusion
While the molecular formula C7H4Cl3NO2 can represent several isomers, 1-nitro-4-

(trichloromethyl)benzene stands out as the most significant in terms of synthesis and

application. A systematic application of IUPAC rules provides its unambiguous name, which is

crucial for clear scientific communication. Its synthesis from readily available precursors and

the versatile reactivity of its functional groups make it a valuable intermediate for professionals

in the agrochemical and pharmaceutical industries. A thorough understanding of its properties

and reaction pathways is essential for leveraging its full potential in the development of new

and effective chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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